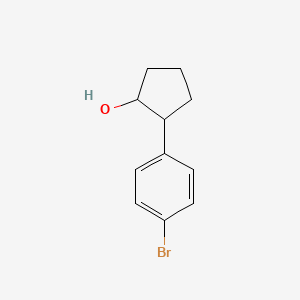

2-(4-Bromophenyl)cyclopentanol

Descripción

2-(4-Bromophenyl)cyclopentanol is a brominated cyclopentanol derivative featuring a cyclopentane ring substituted with a hydroxyl group and a 4-bromophenyl moiety. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxyl group contributes to hydrogen-bonding interactions, influencing solubility and biological activity .

Propiedades

Fórmula molecular |

C11H13BrO |

|---|---|

Peso molecular |

241.12 g/mol |

Nombre IUPAC |

2-(4-bromophenyl)cyclopentan-1-ol |

InChI |

InChI=1S/C11H13BrO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10-11,13H,1-3H2 |

Clave InChI |

ONGMKAURCOGHPU-UHFFFAOYSA-N |

SMILES canónico |

C1CC(C(C1)O)C2=CC=C(C=C2)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone .

Industrial Production Methods

Industrial production of 2-(4-bromophenyl)cyclopentan-1-ol typically involves large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly favored due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Bromophenyl)cyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The bromine atom can be reduced to form the corresponding phenylcyclopentanol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are employed under appropriate conditions.

Major Products Formed

Oxidation: 2-(4-bromophenyl)cyclopentanone

Reduction: 2-phenylcyclopentan-1-ol

Substitution: Various substituted phenylcyclopentanols depending on the nucleophile used

Aplicaciones Científicas De Investigación

2-(4-Bromophenyl)cyclopentan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is investigated for its potential pharmacological properties.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(4-bromophenyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with target molecules, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Ring Sizes

(a) 1-(4-Bromophenyl)cyclopropanol (CAS 109240-30-4)

- Structure : Cyclopropane ring substituted with 4-bromophenyl and hydroxyl groups.

- Key Differences: Ring Strain: The cyclopropane ring introduces significant ring strain, increasing reactivity compared to the more stable cyclopentane ring in the target compound . Synthetic Challenges: Cyclopropanol derivatives often require specialized methods like [2+1] cycloadditions, whereas cyclopentanol derivatives are typically synthesized via cyclization or bromination of preformed rings.

- Implications: Higher strain in cyclopropanol analogs may lead to faster degradation or enhanced participation in ring-opening reactions.

(b) 6-Bromo-2,3-dihydro-1H-inden-1-ol (CAS 75476-86-7)

- Structure: Bicyclic indenol system with a bromine substituent.

- Electronic Effects: Conjugation in the indenol system may alter electron distribution, affecting bromine’s electrophilicity.

Functional Group Modifications

1-(4-Bromophenyl)-N-[2-(4-morpholinyl)phenyl]cyclopentanecarboxamide ()

- Structure : Cyclopentane carboxamide with 4-bromophenyl and morpholinylphenyl groups.

- Key Differences: Functional Groups: Replacement of the hydroxyl group with a carboxamide and morpholine moiety drastically alters polarity and solubility. The amide group enables hydrogen bonding and protease resistance, making it more suitable for drug design .

Data Table: Comparative Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.